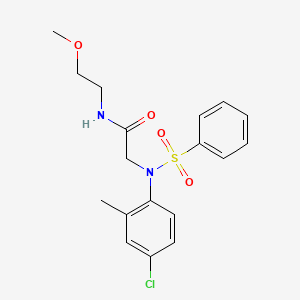![molecular formula C13H18N2OS B5198548 N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide](/img/structure/B5198548.png)
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide, also known as TMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMA is a thiomorpholine derivative that has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide's mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and seizure activity.
Biochemical and Physiological Effects:
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In animal models, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to reduce inflammation, pain, and seizure activity. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high purity and stability. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide is relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide's potential toxicity and limited solubility in water can be a limitation for some experiments.
将来の方向性
There are several future directions for N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide research. One area of interest is the development of N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide analogs with improved pharmacological properties. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide's potential therapeutic applications in various diseases, such as Alzheimer's disease and multiple sclerosis, warrant further investigation. Finally, the development of novel drug delivery systems for N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide could improve its bioavailability and efficacy.
In conclusion, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive candidate for the development of new drugs. Further research is needed to fully understand N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide's mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide involves the reaction between 4-(4-chloromethylphenyl) thiomorpholine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide as a white crystalline solid. The purity of the synthesized N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide can be confirmed using various analytical techniques, such as gas chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in various animal models. Additionally, N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide has been investigated for its analgesic and anticonvulsant properties.
特性
IUPAC Name |
N-[4-(thiomorpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11(16)14-13-4-2-12(3-5-13)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEMXTXYFMGDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)

![N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5198480.png)
![8-ethoxy-4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5198484.png)
![2,4-dichloro-6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenol](/img/structure/B5198491.png)
![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)
![2-methoxy-5-({[2-(1-pyrrolidinyl)phenyl]amino}methyl)phenol trifluoroacetate (salt)](/img/structure/B5198506.png)
![5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5198519.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B5198534.png)
![2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B5198546.png)
![N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5198556.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B5198569.png)
